6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
Overview
Description
6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide is a chemical compound known for its unique structure and properties It is a derivative of dibenzo[c,e][1,2]oxaphosphinine and contains two hydroxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide typically involves the reaction of dibenzo[c,e][1,2]oxaphosphinine with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives.
Scientific Research Applications
6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide involves its interaction with specific molecular targets and pathways. The hydroxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Morpholinodibenzo[c,e][1,2]oxaphosphinine 6-oxide
- 6-(4-Acetylpiperazino)dibenzo[c,e][1,2]oxaphosphinine 6-oxide
- 6-p-Tolylaminodibenzo[c,e][1,2]oxaphosphinine 6-oxide
- 6-(Methyl(phenyl)amino)dibenzo[c,e][1,2]oxaphosphinine 6-oxide
Uniqueness
Compared to these similar compounds, 6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide is unique due to the presence of two hydroxy groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The hydroxy groups enhance its reactivity and potential for forming hydrogen bonds, which can be crucial in biological interactions and material science applications .
Properties
IUPAC Name |
2-(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)benzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13O4P/c19-12-9-10-15(20)18(11-12)23(21)17-8-4-2-6-14(17)13-5-1-3-7-16(13)22-23/h1-11,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRIWYPVRWEWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)C4=C(C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548353 | |
Record name | 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphorin-6-yl)-1,4-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99208-50-1 | |
Record name | 2-(6-Oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99208-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphorin-6-yl)-1,4-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenantbrene-10-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-(2, 5-Dihydroxyphenyl)-6H-dibenz [c, e] [1, 2] oxaphosphorine-6-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenantbrene-10-oxide effective as a flame retardant?
A: This compound, often used in conjunction with silicon-containing molecules, exhibits a synergistic effect in enhancing flame retardancy. Research shows that it contributes to the formation of a dense and compact carbon layer during combustion. [] This char layer acts as a barrier, effectively inhibiting further burning and reducing the material's flammability. [] Additionally, the presence of phosphorus-containing radicals (·PO2) in the gas phase during pyrolysis contributes to a quenching effect, further hindering the combustion process. []
Q2: How does the incorporation of 10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenantbrene-10-oxide impact the thermal stability of materials like polyurethane (PU)?
A: Studies demonstrate a significant improvement in the thermal stability of PU when this compound is incorporated. [] The addition leads to a notable decrease in the maximum degradation rate and a substantial increase in the integral procedural decomposition temperature (IPDT). [] For instance, the IPDT of PU increased from 348 to 488 °C with the inclusion of this flame retardant. [] This improvement is attributed to the formation of a more thermally stable char layer during combustion. []
Q3: What are the advantages of using a hyperbranched nitrogen–phosphorus–silicon (HBNPSi) flame retardant, incorporating 10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenantbrene-10-oxide, in materials like polyurethane?
A: HBNPSi flame retardants offer several advantages, including enhanced compatibility with the polymer matrix, improved flame retardancy, and reduced environmental impact. [] These benefits are attributed to the synergistic effects of nitrogen, phosphorus, and silicon working together to create a robust char layer during combustion, effectively hindering flame propagation. []
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